molecular formula C19H17NO4 B2588112 (2E)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide CAS No. 2321343-48-8

(2E)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide

Cat. No. B2588112
CAS RN: 2321343-48-8
M. Wt: 323.348
InChI Key: DVYVURIABNJGEV-DHZHZOJOSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative to form the amide bond. The bifuran moiety could be introduced through a variety of methods, including palladium-catalyzed coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the amide group and the bifuran moiety. The relative positions of these groups in the molecule would be determined by the numbering in the name of the compound. The E configuration of the double bond would mean that the highest priority groups on either side of the double bond are on opposite sides .


Chemical Reactions Analysis

Amides can participate in a variety of chemical reactions. They can be hydrolyzed to produce carboxylic acids and amines. They can also undergo reactions at the carbonyl group, such as reduction to form amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size, and functional groups all influence properties such as solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its biological target. Without more specific information, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. These can include toxicity, flammability, and reactivity. Without specific information on this compound, it’s difficult to provide details on its safety and hazards .

properties

IUPAC Name

(E)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-15(16-9-10-18(24-16)17-7-4-12-23-17)13-20-19(22)11-8-14-5-2-1-3-6-14/h1-12,15,21H,13H2,(H,20,22)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYVURIABNJGEV-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide

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